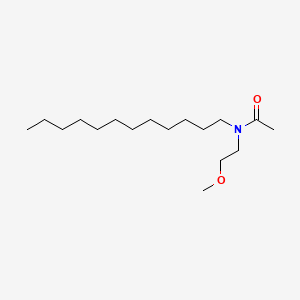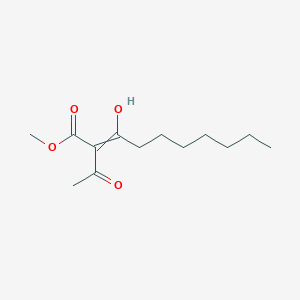
palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium is a complex organophosphorus compound that features palladium as the central metal atom coordinated with triphenylphosphine ligands. This compound is known for its significant role in catalysis, particularly in cross-coupling reactions, which are pivotal in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium typically involves the reaction of palladium salts with triphenylphosphine under controlled conditions. One common method is the reduction of palladium(II) chloride with triphenylphosphine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The use of automated systems for mixing and temperature control is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced back to palladium(0) species.
Substitution: The triphenylphosphine ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of phosphine ligands and halide salts.
Major Products
The major products formed from these reactions include various palladium complexes with different oxidation states and ligand environments. These products are often used as catalysts in organic synthesis .
Scientific Research Applications
Palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions such as Suzuki, Heck, and Stille couplings.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and polymers.
Mechanism of Action
The mechanism by which palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium exerts its catalytic effects involves several key steps:
Oxidative Addition: The palladium(0) species undergoes oxidative addition with an organic halide, forming a palladium(II) complex.
Transmetalation: The palladium(II) complex reacts with an organometallic reagent, transferring the organic group to the palladium center.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination, forming the desired product and regenerating the palladium(0) species.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): Another widely used palladium complex with similar catalytic properties.
Bis(triphenylphosphine)palladium(II) chloride: A palladium(II) complex used in similar catalytic applications.
Uniqueness
Palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium is unique due to its specific ligand environment, which provides distinct electronic and steric properties. These properties enhance its catalytic efficiency and selectivity in various organic transformations.
Properties
CAS No. |
153986-50-6 |
|---|---|
Molecular Formula |
C37H30OP2Pd+2 |
Molecular Weight |
659.0 g/mol |
IUPAC Name |
palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium |
InChI |
InChI=1S/C37H30OP2.Pd/c38-37(39(31-19-7-1-8-20-31,32-21-9-2-10-22-32)33-23-11-3-12-24-33)40(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;/h1-30H;/q+2; |
InChI Key |
RESUPJNNLDIZSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


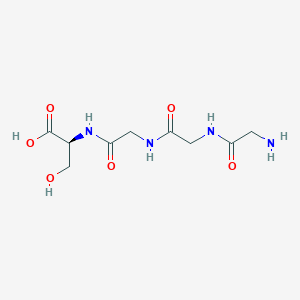
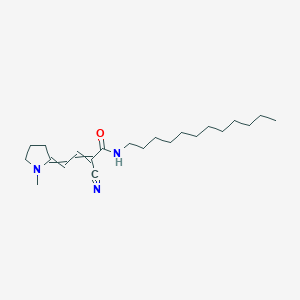
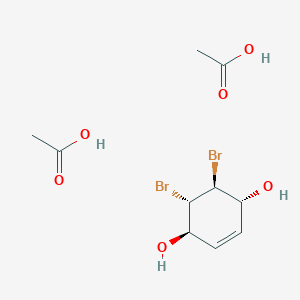
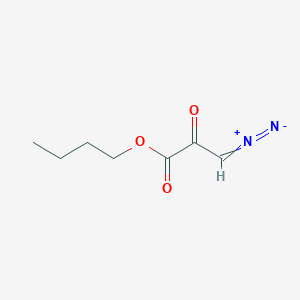
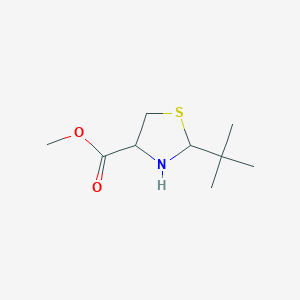
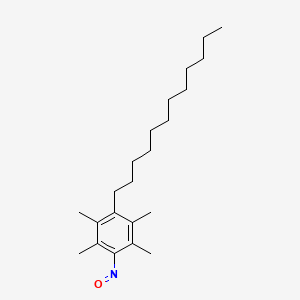
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)
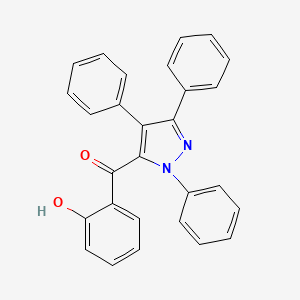

![5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14261717.png)
![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)
